![molecular formula C21H20N2O3 B5548610 2-(2,6-dimethylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B5548610.png)

2-(2,6-dimethylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

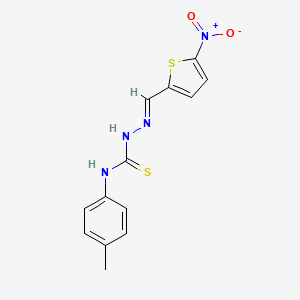

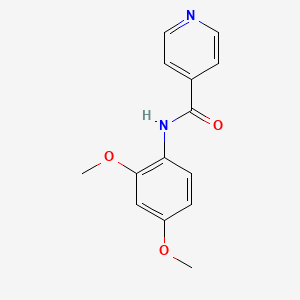

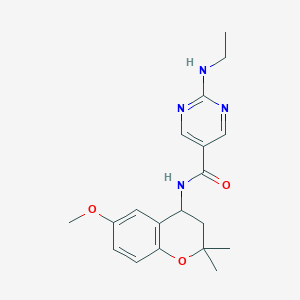

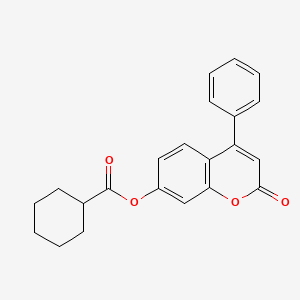

The synthesis of compounds similar to "2-(2,6-dimethylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide" typically involves condensation reactions between hydrazides and aldehydes or ketones to form Schiff bases, a subclass characterized by their C=N double bond. For instance, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, a Schiff base, was synthesized by reacting 6-methoxy-2-naphthohydrazide with 4-fluorobenzaldehyde, demonstrating the typical approach for generating such compounds (Yathirajan et al., 2007).

Molecular Structure Analysis

The molecular structure of hydrazide derivatives often features near-planar configurations around the C=N double bond. The crystal structures reveal stabilization through hydrogen bonds, weak C-H...O interactions, and π-π stacking, contributing to their unique properties. The detailed crystallographic analysis of similar compounds provides insights into their molecular geometry and intermolecular interactions, essential for understanding their reactivity and physical characteristics (Cheng et al., 2012).

Chemical Reactions and Properties

Compounds of this class participate in various chemical reactions, leading to the formation of complex molecules with multiple functional groups. These reactions, including Diels-Alder reactions, condensation, and cycloaddition, underscore the chemical versatility and reactivity of the hydrazide moiety and its derivatives. Such reactivity forms the basis for synthesizing a wide range of chemical entities with potential applications across different fields (Rasool et al., 2016).

Applications De Recherche Scientifique

Synthesis and Characterization

One area of research has involved the synthesis of related compounds and their characterization. For example, the facile synthesis of functionalized fused benzochromene derivatives has been explored, showing that dimethyl and diethyl acetylenedicarboxylate can react smoothly with naphthols to produce highly functionalized benzochromenes in high yields via intramolecular Wittig reaction. These compounds' NMR data have been thoroughly analyzed, providing insights into their structural properties (Eshghi et al., 2015).

Nonlinear Optical Properties

Another significant application is in the field of nonlinear optics. Hydrazones, including compounds structurally similar to 2-(2,6-dimethylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide, have been synthesized and their third-order nonlinear optical properties studied. These compounds exhibit promising optical power limiting behavior, suggesting their potential use in optical device applications like optical limiters and switches (Naseema et al., 2010).

Potential for Anticancer Activity

Research has also explored the potential anticancer activity of similar compounds. For instance, certain carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic properties against various cancer cell lines, indicating the potential for these compounds to serve as leads in developing new anticancer drugs (Deady et al., 2003).

Antioxidant and Antibacterial Activities

Moreover, the antioxidant and antibacterial activities of naphthylmethyl-1, 3, 4-oxadiazoles, compounds that share structural similarities, have been investigated. Certain derivatives demonstrated good antioxidant activity in vitro and showed promise in antibacterial applications, highlighting the diverse biological activities of these compounds (Soumya & Rajitha, 2015).

Propriétés

IUPAC Name |

2-(2,6-dimethylphenoxy)-N-[(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-14-6-5-7-15(2)21(14)26-13-20(25)23-22-12-18-17-9-4-3-8-16(17)10-11-19(18)24/h3-12,24H,13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHBTOZIMWCQOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-dimethylphenoxy)-N-[(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)

![5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5548550.png)

![4-methyl-2-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5548552.png)

![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)

![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5548565.png)

![2-fluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5548571.png)

![ethyl 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5548578.png)

![5-(3-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5548583.png)

![3-({4-[2-(4-chloro-2-methylphenoxy)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5548597.png)

![[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5548605.png)